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Introduction
Asymmetric hydrogenation of prochiral ketones to produce chiral secondary alcohols is a

fundamental and highly efficient transformation in modern organic synthesis. Chiral alcohols

are crucial building blocks for the synthesis of pharmaceuticals, agrochemicals, and fine

chemicals. Among the most successful catalysts for this reaction are Ruthenium(II) complexes

featuring the axially chiral bis(phosphine) ligand, (R)-BINAP ((R)-(+)-2,2'-

bis(diphenylphosphino)-1,1'-binaphthyl). In combination with a chiral diamine ligand, these

Ru(II)-(R)-BINAP catalysts exhibit exceptional reactivity and enantioselectivity across a broad

spectrum of ketone substrates.[1] This document provides detailed protocols and application

notes for employing (R)-BINAP in the asymmetric hydrogenation of ketones.

Catalytic System Overview
The most effective catalytic systems for the asymmetric hydrogenation of ketones using (R)-
BINAP are typically composed of a ruthenium(II) precursor, the (R)-BINAP ligand, a chiral 1,2-

diamine, and a base. A commonly used catalyst precursor is formed from RuCl₂[(R)-BINAP]

and a chiral diamine such as (R,R)-DPEN (1,2-diphenylethylenediamine). The addition of a

base, like potassium tert-butoxide (KOt-Bu), is often essential for achieving high catalytic

activity.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b146709?utm_src=pdf-interest
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417846/
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://www.benchchem.com/product/b146709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3417846/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction Mechanism
The prevailing mechanism for the asymmetric hydrogenation of ketones with BINAP/diamine-

ruthenium(II) complexes is a metal-ligand bifunctional mechanism.[2][3][4] In this outer-sphere

mechanism, the ketone substrate does not directly coordinate to the metal center. Instead, a

simultaneous transfer of a hydride from the ruthenium center and a proton from the NH₂ group

of the diamine ligand to the carbonyl group of the ketone occurs via a six-membered pericyclic

transition state.[2][3][4] This concerted step is key to the high efficiency and enantioselectivity

of the reaction. However, more recent computational studies suggest a revised mechanism

involving an outer-sphere hydride transfer to form an ion pair, with this step being both rate-

and enantio-determining.[5][6]
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Caption: Proposed metal-ligand bifunctional catalytic cycle.

Experimental Protocols
Two primary protocols are commonly employed for this transformation: in-situ preparation of

the catalyst and the use of a pre-formed catalyst complex.

Protocol 1: In-Situ Catalyst Preparation
This method involves generating the active catalyst in the reaction vessel from its constituent

components.

Materials:

RuCl₂--INVALID-LINK--n or other suitable Ru(II) precursor
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(R,R)-1,2-diphenylethylenediamine ((R,R)-DPEN) or other chiral diamine

Potassium tert-butoxide (KOt-Bu) or Potassium Hydroxide (KOH)

Prochiral ketone (e.g., acetophenone)

Anhydrous 2-propanol

High-purity hydrogen gas

Autoclave or high-pressure reactor

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk flask

with RuCl₂--INVALID-LINK--n and the chiral diamine (e.g., (S,S)-DPEN). Add anhydrous 2-

propanol and stir to dissolve the components.[1]

Reaction Setup: In a separate flask, dissolve the ketone substrate and the base (KOt-Bu or

KOH) in anhydrous 2-propanol.[1]

Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Under a

positive pressure of inert gas, cannulate the catalyst solution into the autoclave.[1]

Seal the autoclave and purge with hydrogen gas several times.

Pressurize the reactor to the desired hydrogen pressure (e.g., 8-45 atm) and commence

stirring at the specified temperature (e.g., 30-45 °C).[1]

Monitor the reaction progress by analyzing aliquots via GC or TLC.

Upon completion, carefully vent the hydrogen and purge the reactor with inert gas.

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the
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combined organic layers over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure.[1]

Purification and Analysis: Purify the crude product by column chromatography on silica gel.

Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.[1]

Protocol 2: Using a Pre-formed Ruthenium Hydride
Complex
This protocol utilizes a stable, pre-formed ruthenium hydride complex, which can enhance

reproducibility.[1]

Materials:

trans-RuH(η¹-BH₄)[(R)-tolbinap][(R,R)-dpen] or similar pre-formed complex

Prochiral ketone

Anhydrous 2-propanol

High-purity hydrogen gas

Autoclave or high-pressure reactor

Standard Schlenk line and inert gas (Argon or Nitrogen)

Procedure:

Reaction Setup: In a glovebox or under an inert atmosphere, charge the autoclave with the

pre-formed ruthenium complex, the ketone substrate, and anhydrous 2-propanol.[1]

Hydrogenation: Seal the autoclave and purge with hydrogen gas.

Pressurize the reactor to the desired hydrogen pressure and begin stirring at the specified

temperature.

Monitor the reaction as described in Protocol 1.
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Work-up, purification, and analysis are performed as detailed in Protocol 1.
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Caption: General experimental workflow for asymmetric hydrogenation.
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Substrate Scope and Performance Data
The Ru(II)-(R)-BINAP/diamine catalytic system is effective for a wide range of ketones. Below

is a summary of representative results.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones
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Substr
ate

Cataly
st
Syste
m

S/C
Ratio

H₂
Pressu
re
(atm)

Temp
(°C)

Time
(h)

Yield
(%)

ee (%) Ref

Acetop

henone

RuCl₂[(

S)-

tolbinap

][(S,S)-

dpen]/t-

BuOK

2,400,0

00
45 30 48 quant. 80 (R) [1]

Acetop

henone

RuCl₂[(

S)-

tolbinap

][(R)-

dmapen

]/t-

BuOK

2000 - - - - 91 (S) [1]

α-

Chloroa

cetophe

none

Ru(OTf)

--

INVALI

D-LINK-

-

1000 10 - 10 - 96 (R) [1]

Phenylg

lyoxal

diethyla

cetal

RuCl₂[(

S)-

tolbinap

][(R)-

dmapen

]/t-

BuOK

2000 - - - - 96 (R) [1]

4-

Chroma

none

MsDPE

N-Cp*Ir
5000 15 60 24 - 99 [1]

Table 2: Asymmetric Hydrogenation of Alkyl and Other Ketones
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Substr
ate

Cataly
st
Syste
m

S/C
Ratio

H₂
Pressu
re
(atm)

Temp
(°C)

Time
(h)

Yield
(%)

ee (%) Ref

Pinacol

one

(S)-

TolBINA

P/PICA-

Ru/t-

BuOK

100,000 - - - quant. 98 (S) [1]

3-

Quinucli

dinone

RuCl₂[(

S)-

binap]

[(R)-

iphan]/t-

BuOK

- - - - - 97-98 [7]

Bicyclo[

2.2.2]oc

tan-2-

one

RuCl₂[(

S)-

binap]

[(R)-

iphan]/t-

BuOK

- - - - - 97-98 [7]

Factors Influencing the Reaction
Several factors can influence the outcome of the asymmetric hydrogenation, including the

choice of ligands, the base, and the substrate itself.
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Caption: Key factors for a successful hydrogenation reaction.

Diphosphine Ligand: The choice of the BINAP derivative (e.g., BINAP, TolBINAP, XylBINAP)

can significantly impact enantioselectivity. More sterically hindered BINAP ligands often lead

to higher ee%.

Diamine Ligand: The chirality of the diamine ligand must be matched with the chirality of the

BINAP ligand to achieve high enantioselectivity. A "mismatched" pair can lead to a significant

drop in ee%.[5]

Base: The presence of a base is crucial for high catalytic activity. The concentration of the

base can also affect the reaction rate.[3][4]

Hydrogen Pressure: While the enantioselectivity is often independent of hydrogen pressure,

the reaction rate can be affected, particularly in the presence of a base.[3][4]

Substrate: The electronic and steric properties of the ketone substrate play a significant role

in both the reaction rate and the enantioselectivity.

Conclusion
The (R)-BINAP-Ru(II)/diamine catalyzed asymmetric hydrogenation of ketones is a robust and

highly versatile method for the synthesis of chiral secondary alcohols. The operational

simplicity of the in-situ protocol and the high catalytic efficiencies make it a valuable tool for

both academic research and industrial applications in drug development and fine chemical

synthesis. Careful selection of the chiral ligands and optimization of reaction conditions are key

to achieving high yields and enantioselectivities for a given substrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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